1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

Catalog No.
S12388899
CAS No.
M.F
C12H11F3O2S
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1...

Product Name

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane

Molecular Formula

C12H11F3O2S

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2

InChI Key

KAKTWVYNDZQZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is a compound characterized by its unique bicyclic structure and the presence of a sulfonyl group attached to a trifluoromethyl-substituted phenyl ring. Its molecular formula is C12H11F3O2SC_{12}H_{11}F_3O_2S and it has a molecular weight of approximately 276.27 g/mol. The compound exists in different enantiomeric forms, with the (1R, 4R)-enantiomer being one of the notable configurations available commercially .

This compound acts as a "spring-loaded" electrophile, making it particularly useful in synthetic organic chemistry. It facilitates the installation of cyclopentane units onto primary and secondary amines through C-C bond formation reactions. Such reactions are beneficial for constructing complex molecular architectures in pharmaceutical and materials chemistry .

While specific biological activities of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane are not extensively documented, compounds with similar structural features often demonstrate significant biological interactions, including potential applications in drug development. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in various medicinal compounds, suggesting that this compound may exhibit similar properties .

The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving suitable diene or dienophile substrates.
  • Sulfonylation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides or other sulfonating agents under controlled reaction conditions.
  • Trifluoromethylation: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents like trifluoromethyl iodide or via metal-catalyzed reactions.

These steps require careful optimization to achieve high yields and purity of the final product .

1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane has several applications in:

  • Synthetic Organic Chemistry: As a versatile reagent for constructing complex molecules.
  • Pharmaceutical Development: Potentially serving as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Used in developing new materials with specific properties due to its unique structural features .

Several compounds share structural similarities with 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane, including:

Compound NameCAS NumberKey Features
1-((4-(Fluorophenyl)sulfonyl)bicyclo[2.1.0]pentane2140857-09-4Similar bicyclic structure without trifluoromethyl group
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentaneNot availableContains difluoro substitutions enhancing reactivity
1-((4-Methoxyphenyl)sulfonyl)bicyclo[2.1.0]pentaneNot availableFeatures methoxy group which alters electronic properties

Uniqueness

The uniqueness of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane lies in its trifluoromethyl substitution, which significantly influences its chemical reactivity and biological activity compared to similar compounds lacking this feature. This substitution often results in enhanced lipophilicity and metabolic stability, making it a valuable candidate for further research and application in drug development and synthetic methodologies .

One-Pot Dialkylmagnesium-Mediated Synthesis from Methyl Sulfones

The dialkylmagnesium-mediated synthesis of bicyclo[2.1.0]pentane derivatives leverages the reactivity of methyl sulfones with organomagnesium reagents to form strained bicyclic frameworks. In a representative protocol, methyl sulfone precursors undergo nucleophilic addition with dialkylmagnesium compounds, followed by intramolecular cyclization to yield the housane structure. Key to this method is the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base, which facilitates deprotonation and cyclization in a single pot.

Table 1: Reaction Conditions for Dialkylmagnesium-Mediated Syntheses

PrecursorReagentSolventTemperature (°C)Yield (%)
Methyl sulfoneMeMgBrTHF−78 to 2562
Trifluoromethyli-PrMgClEt2O0 to 2558
derivativesn-BuLiHexanes−40 to 2571

The reaction proceeds via a tandem nucleophilic attack and ring-closing mechanism, where the magnesium reagent abstracts a proton adjacent to the sulfone group, generating a carbanion that undergoes cyclization. This method achieves moderate yields (58–71%) but requires stringent temperature control to minimize side reactions.

Stereospecific Epoxide Ring-Opening Strategies for Chiral Housane Derivatives

Enantioselective synthesis of housane derivatives has been accomplished through kinetic resolution of epoxide intermediates. For instance, porcine pancreas lipase-mediated acetylation of racemic alcohols (e.g., 167 and 168) enables separation of enantiomers with up to 92% enantiomeric excess (ee). Subsequent mesylation and treatment with n-BuLi yield enantiopure sulfonylated housanes, such as (+)-9 and (−)-9.

Table 2: Enantiomeric Excess Achieved via Kinetic Resolution

SubstrateEnzymeAcetyl DonorTime (h)ee (%)
AlcoholPorcine pancreas lipaseVinyl acetate48–6084–92
167Candida antarctica lipaseIsopropenyl acetate7278

X-ray crystallography confirms the absolute configuration of the products, with the bicyclo[2.1.0]pentane core adopting a flattened envelope conformation that mimics cyclopentane derivatives. This approach is critical for applications requiring chiral housanes in asymmetric catalysis or medicinal chemistry.

Gram-Scale Production and Process Optimization Challenges

Scalable synthesis of 1-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane has been demonstrated on up to 80 g scales using optimized cyclopentane carboxylate precursors. Key challenges include maintaining diastereoselectivity during intramolecular cyclization and minimizing byproduct formation during sulfonylation.

Table 3: Scale-Up Parameters for Housane Synthesis

ParameterLab Scale (5 g)Pilot Scale (80 g)
Reaction Time4 h8 h
Temperature−40°C to 25°C−20°C to 25°C
Purification MethodColumn chromatographyCrystallization
Yield71%68%

Crystallization from ethyl acetate at −20°C improves enantiopurity to >90% ee while reducing reliance on chromatography. However, exothermic reactions during scale-up necessitate precise temperature control to prevent decomposition. Hybrid scaling techniques, combining linear and predictive models, have been proposed to address these challenges in industrial settings.

The incorporation of trifluoromethyl groups into pharmaceutical compounds has emerged as one of the most powerful strategies in modern drug design, with the trifluoromethyl moiety serving as a versatile bioisosteric replacement for various functional groups [3] [4]. The trifluoromethyl group in 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane exemplifies the strategic application of fluorine chemistry in medicinal contexts, where it functions as an electronic and steric modulator of biological activity.

Electronic Properties and Metabolic Stability Enhancement

The trifluoromethyl group exhibits exceptional electronic properties that fundamentally alter the pharmacological profile of drug candidates. Research has demonstrated that trifluoromethyl substitution can enhance metabolic stability by rendering compounds more resistant to cytochrome P450-mediated oxidative metabolism [5]. This effect stems from the strong electron-withdrawing nature of the CF3 group, which reduces the electron density of adjacent aromatic systems and creates energetically unfavorable conditions for enzymatic oxidation [6] [7].

Statistical analysis of matched molecular pairs has revealed that trifluoromethyl-for-methyl substitution can improve bioactivity in approximately 9.19% of cases by at least one order of magnitude [8]. The electronic effects are particularly pronounced when the CF3 group is positioned to interact with specific amino acid residues in protein binding sites, with phenylalanine, methionine, leucine, and tyrosine showing preferential interactions with trifluoromethyl-substituted compounds [8].

Bioisosteric Replacement Strategies

The trifluoromethyl group functions as an effective bioisosteric replacement for several molecular fragments, each offering distinct advantages in drug optimization. As a replacement for aliphatic nitro groups, the CF3 moiety has demonstrated superior performance in cannabinoid receptor modulators, where CF3-bearing compounds showed enhanced potency and improved metabolic stability compared to their nitro counterparts [3] [9]. This substitution is particularly valuable because it eliminates the "non-drug-like" characteristics associated with aliphatic nitro groups while maintaining or improving biological activity.

The bioisosteric relationship between trifluoromethyl and isopropyl groups has been exploited in the development of multiple sclerosis therapeutics, where the CF3 group allows for precise lipophilicity modulation [10]. The lipophilicity order (CH2CH3 > CH2CF3 > CHFCH2F) provides medicinal chemists with tools to fine-tune pharmacokinetic properties while maintaining target engagement [10].

Bioisosteric ReplacementProperty EnhancementMechanismClinical Benefit
Trifluoromethyl for MethylMetabolic stabilityElectron-withdrawing effectReduced clearance [8]
Trifluoromethyl for IsopropylLipophilicity modulationSteric bulk optimizationOptimized pharmacokinetics [10]
Trifluoromethyl for NitroImproved potencyElectronic mimicryEnhanced bioactivity [3]

Physicochemical Property Modulation

The trifluoromethyl group significantly influences multiple physicochemical properties that are critical for drug development. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong dipole moment that can enhance binding affinity through electrostatic interactions with target proteins [11] [12]. Additionally, the CF3 group increases molecular hydrophobicity while maintaining relatively small steric bulk, providing an optimal balance for membrane permeability without excessive lipophilicity [13].

The incorporation of trifluoromethyl groups has been shown to improve cellular membrane permeability and increase robustness toward oxidative metabolism [5]. These effects are particularly important for central nervous system (CNS) drugs, where the blood-brain barrier presents significant challenges for drug delivery. The CF3 group's ability to enhance passive diffusion while maintaining appropriate physicochemical properties makes it an invaluable tool for CNS drug design [4].

Spirocyclic Scaffold Construction for CNS-Targeted Therapeutics

The bicyclo[2.1.0]pentane core of the target compound represents a highly sophisticated structural motif for CNS drug design, offering unique advantages in terms of three-dimensional architecture, conformational rigidity, and blood-brain barrier penetration [14] [15]. Spirocyclic scaffolds have emerged as privileged structures in neuroscience drug discovery, providing optimal combinations of potency, selectivity, and pharmacokinetic properties required for effective CNS therapeutics.

Blood-Brain Barrier Penetration Optimization

The structural features of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane align exceptionally well with the established criteria for CNS penetration. With a molecular weight of 276.27 g/mol, the compound falls well within the optimal range of less than 450 Da for blood-brain barrier permeability [15] [16]. The bicyclic structure provides inherent rigidity that reduces the number of rotatable bonds, a critical factor for CNS drugs where fewer than five rotatable bonds are generally preferred [15].

The polar surface area (PSA) requirements for CNS penetration are stringent, with compounds requiring PSA values below 60-90 Ų for effective brain penetration [15] [16]. The trifluoromethyl group contributes to PSA reduction through its electronegative nature while the bicyclic core minimizes hydrogen bonding potential, creating an optimal profile for passive transcellular transport across the blood-brain barrier [15].

CNS Targeting ParameterOptimal RangeCompound AlignmentCNS Penetration Benefit
Molecular Weight< 450 Da276.27 Da (✓)Optimal size [15]
Polar Surface Area< 90 ŲReduced by CF3 (✓)BBB permeability [16]
Hydrogen Bond Donors≤ 5Minimized (✓)Reduced efflux [15]
Rotatable Bonds≤ 5Rigid structure (✓)Conformational rigidity [15]

Spirocyclic Scaffold Advantages in Neuropharmacology

Spirocyclic compounds have demonstrated exceptional utility in CNS drug development due to their unique three-dimensional properties and ability to access novel protein binding sites [14] [17]. The 2-oxa-spiro[5.4]decane framework has shown remarkable neurotrophic, neurogenic, and anti-neuroinflammatory activities, with enhanced potency compared to linear analogs [14]. These properties translate directly to the bicyclo[2.1.0]pentane system, where the rigid spirocyclic architecture provides optimal spatial orientation for target protein interactions.

The spirocyclic sulfamide class of compounds has proven particularly effective as β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease treatment [18] [19]. These compounds demonstrate excellent CNS penetration through optimized hydrogen bond donor minimization and reduced P-glycoprotein-mediated efflux. The structural similarity between sulfamide and sulfone functional groups suggests that the target compound may exhibit comparable CNS penetration properties [18].

Neurotransmitter System Targeting

The bicyclic structure of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane provides an excellent framework for targeting multiple neurotransmitter systems simultaneously. Spirocyclic compounds have shown activity across dopaminergic, serotonergic, and GABAergic pathways, with the rigid three-dimensional structure enabling precise pharmacophore positioning for multi-target engagement [14] [17].

The ghrelin receptor inverse agonist PF-5190457, which incorporates a spirocyclic piperidine-azetidine core, demonstrates the power of spirocyclic scaffolds in CNS drug design [20]. The compound exhibits potent CNS activity with excellent selectivity profiles, highlighting the potential for bicyclic scaffolds to achieve both efficacy and safety in neurotherapeutics [20].

Structure-Activity Relationships in CNS Applications

The structure-activity relationships (SAR) for spirocyclic CNS drugs reveal several key design principles that apply directly to the bicyclo[2.1.0]pentane scaffold. The positioning of the trifluoromethyl group on the phenyl ring creates optimal electronic properties for receptor binding while maintaining favorable ADMET characteristics [14] [19]. The sulfonyl linker provides both conformational restriction and hydrogen bonding capability, enabling selective protein-protein interaction disruption in CNS targets [18].

Research on spirocyclic scaffolds has demonstrated that ring size modulation can dramatically affect both potency and selectivity [21] [17]. The bicyclo[2.1.0]pentane system represents an optimal balance between rigidity and accessibility, providing sufficient conformational constraint for selective binding while maintaining synthetic tractability for medicinal chemistry optimization [14].

Stereochemical Control in Prodrug Activation Systems

The stereochemical complexity of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane, particularly the availability of the (1R,4R)-enantiomer, provides sophisticated opportunities for developing stereocontrolled prodrug activation systems [22] [23]. The integration of chiral bicyclic scaffolds with prodrug strategies represents a cutting-edge approach to achieving tissue-selective drug delivery and minimizing off-target effects through precise stereochemical recognition mechanisms.

Enantioselective Activation Mechanisms

The stereochemical features of the bicyclo[2.1.0]pentane scaffold enable the development of prodrug systems that exploit enantioselective enzymatic activation [24] [23]. The (1R,4R)-configuration provides a defined three-dimensional arrangement that can serve as a recognition element for specific esterases, phosphatases, or other hydrolytic enzymes. This stereochemical control is particularly valuable in CNS applications where tissue-specific activation can minimize peripheral side effects while maximizing central therapeutic activity [25] [26].

Phosphoramidate prodrugs (ProTides) represent a clinically validated example of stereochemical control in prodrug activation, where the phosphorus stereocenter determines both activation kinetics and tissue selectivity [23]. The development of catalytic stereoselective methods for phosphorus-stereogenic compounds has achieved stereoselectivity as high as 99:1, demonstrating the precision achievable in chiral prodrug design [23]. The bicyclo[2.1.0]pentane scaffold offers analogous opportunities for carbon-centered stereochemical control.

Strain-Release Activation Mechanisms

The "spring-loaded" nature of the bicyclo[2.1.0]pentane system provides unique opportunities for strain-release prodrug activation [2] [27]. The high strain energy stored in the bicyclic framework can be harnessed to drive thermodynamically favorable bond-forming reactions upon activation, creating irreversible prodrug conversion mechanisms that ensure complete drug release without equilibrium limitations [2] [28].

The strain-release mechanism operates through nucleophilic attack at the strained C-C bond, resulting in ring opening and formation of functionalized cyclopentane derivatives [2] [27]. This process can be designed to occur selectively in specific biological environments, such as the reducing conditions found in tumor cells or the acidic environment of inflamed tissues [29] [30]. The stereochemical control inherent in the (1R,4R)-enantiomer ensures that activation occurs with predictable regioselectivity and stereochemical outcome.

Activation MechanismStereochemical ControlTherapeutic AdvantageDesign Considerations
Enzymatic hydrolysisEsterase selectivityTissue selectivity [26]Substrate specificity [25]
Strain-release activationConformational gatingProlonged half-life [2]Metabolic stability [28]
pH-dependent activationpKa modulationTargeted delivery [29]Safety profile [31]

Bioorthogonal Activation Strategies

The unique reactivity profile of the strained bicyclic system enables the development of bioorthogonal prodrug activation strategies that operate independently of endogenous biological processes [29] [30]. The tetrazine-cyclooctyne click chemistry paradigm has been successfully applied to prodrug activation, with reaction kinetics that can be precisely controlled through structural modification of the reactive partners [29].

The incorporation of the trifluoromethyl-substituted phenyl sulfonyl group provides additional opportunities for bioorthogonal activation through aromatic nitro reduction mechanisms [30]. These systems can be designed to respond to specific small molecule triggers administered separately from the prodrug, enabling temporal and spatial control over drug activation [29] [30].

Pharmacokinetic Optimization Through Stereochemical Design

The stereochemical features of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane enable sophisticated pharmacokinetic optimization through prodrug design [26] [31]. The (1R,4R)-configuration can be exploited to create prodrugs with differential absorption, distribution, metabolism, and excretion (ADME) properties compared to the active drug, allowing for improved oral bioavailability and reduced systemic clearance [26].

Ester prodrug strategies can be particularly effective when combined with stereochemical control, as esterase selectivity often exhibits significant enantiopreference [24] [31]. The bicyclic scaffold provides a rigid framework that preorganizes the ester functionality for optimal enzyme recognition while the trifluoromethyl group modulates the electronic properties of the aromatic system to fine-tune hydrolysis kinetics [31].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

276.04318525 g/mol

Monoisotopic Mass

276.04318525 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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